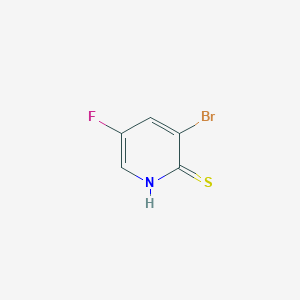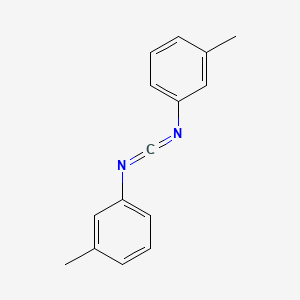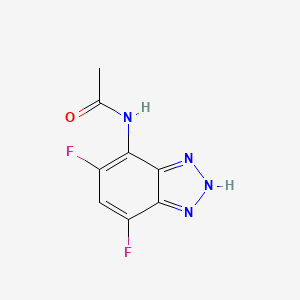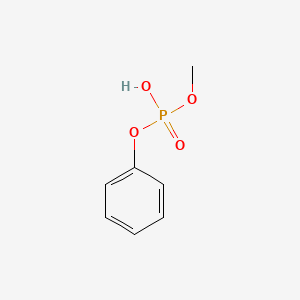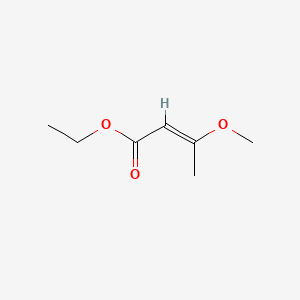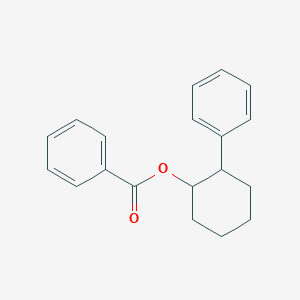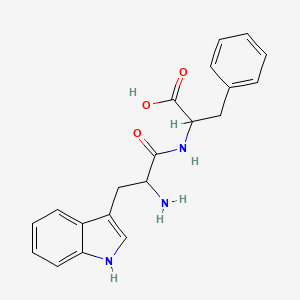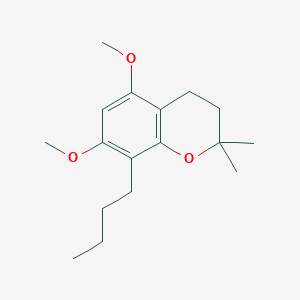![molecular formula C23H16N2O2 B14168121 2-[2-[4-(2-Benzoxazolyl)phenyl]ethenyl]-5-methylbenzoxazole CAS No. 3788-66-7](/img/structure/B14168121.png)
2-[2-[4-(2-Benzoxazolyl)phenyl]ethenyl]-5-methylbenzoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-[4-(2-Benzoxazolyl)phenyl]ethenyl]-5-methylbenzoxazole is a complex organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[4-(2-Benzoxazolyl)phenyl]ethenyl]-5-methylbenzoxazole typically involves the reaction of 2-aminophenol with aldehydes or ketones under specific conditions. One common method includes the use of a magnetic solid acid nanocatalyst ([Fe3O4@SiO2@Am-PPC-SO3H][HSO4]) in water under reflux conditions for about 45 minutes, yielding a high percentage of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and solvents can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-[4-(2-Benzoxazolyl)phenyl]ethenyl]-5-methylbenzoxazole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
2-[2-[4-(2-Benzoxazolyl)phenyl]ethenyl]-5-methylbenzoxazole has several scientific research applications:
Chemistry: Used as a fluorescent dye in various analytical techniques.
Biology: Employed in the study of cellular processes due to its fluorescent properties.
Medicine: Investigated for potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: Utilized as a fluorescent whitening agent in plastics and textiles.
Mécanisme D'action
The mechanism of action of 2-[2-[4-(2-Benzoxazolyl)phenyl]ethenyl]-5-methylbenzoxazole involves its interaction with specific molecular targets. The compound’s fluorescent properties are due to its ability to absorb light at specific wavelengths and emit light at different wavelengths. This property is exploited in various applications, including imaging and sensing.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[4-[2-[4-(2-Benzoxazolyl)phenyl]ethenyl]phenyl]-5-methylbenzoxazole
- 2-(2-Benzoxazolyl)phenyl benzoate
- 4,4′-Di(benzoxazol-2-yl)stilbene
Uniqueness
2-[2-[4-(2-Benzoxazolyl)phenyl]ethenyl]-5-methylbenzoxazole is unique due to its specific structural configuration, which imparts distinct fluorescent properties. Compared to similar compounds, it offers better stability and higher fluorescence quantum yield, making it more suitable for certain applications .
Propriétés
Numéro CAS |
3788-66-7 |
|---|---|
Formule moléculaire |
C23H16N2O2 |
Poids moléculaire |
352.4 g/mol |
Nom IUPAC |
2-[2-[4-(1,3-benzoxazol-2-yl)phenyl]ethenyl]-5-methyl-1,3-benzoxazole |
InChI |
InChI=1S/C23H16N2O2/c1-15-6-12-21-19(14-15)24-22(26-21)13-9-16-7-10-17(11-8-16)23-25-18-4-2-3-5-20(18)27-23/h2-14H,1H3 |
Clé InChI |
KKDLKBVEHOJWKX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)OC(=N2)C=CC3=CC=C(C=C3)C4=NC5=CC=CC=C5O4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(Azepan-1-yl)-3-nitrophenyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B14168039.png)
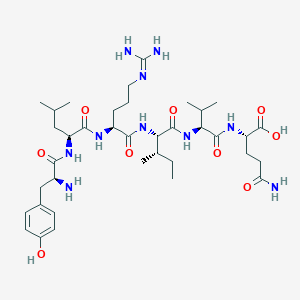
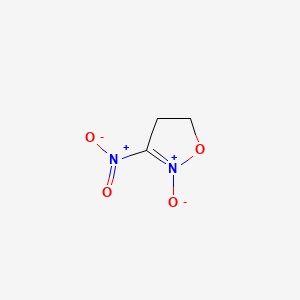
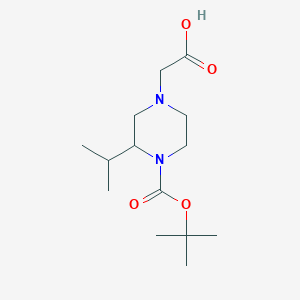
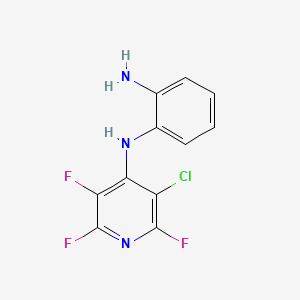
![Methyl 2-[[4-(tert-butylamino)-6-(cyanoamino)-1,3,5-triazin-2-yl]sulfanyl]acetate](/img/structure/B14168054.png)
